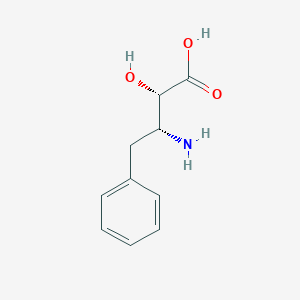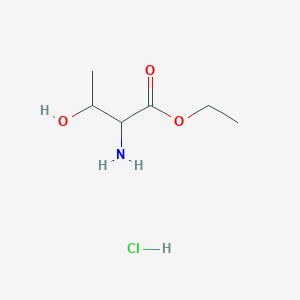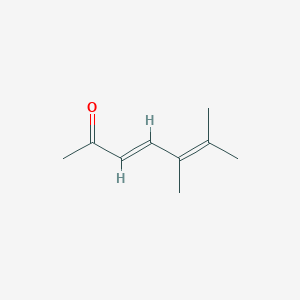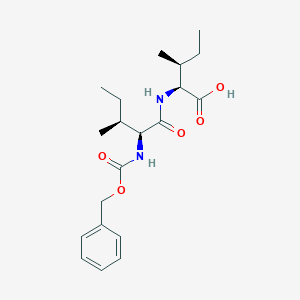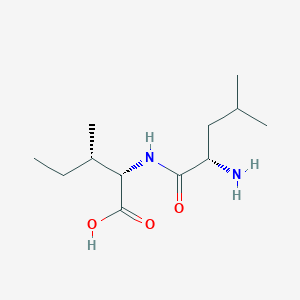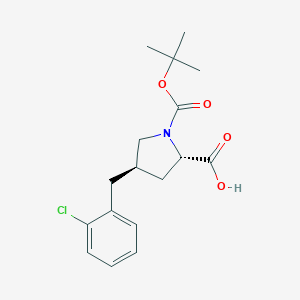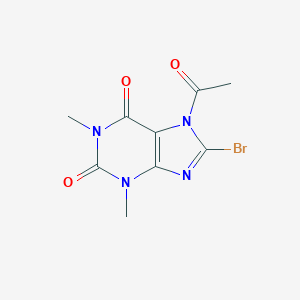
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione, also known as Br-ADMP, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a purine derivative and has potential applications in various fields, including drug discovery and development, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has shown potential in various scientific research applications. One of the most promising applications is in the field of drug discovery and development. 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been used as a tool to study the role of purinergic signaling in various physiological processes.
Wirkmechanismus
The mechanism of action of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione involves its ability to inhibit the activity of enzymes involved in purinergic signaling pathways. Specifically, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione inhibits the activity of adenosine deaminase and adenosine kinase, leading to an increase in the levels of adenosine in the body. Adenosine is a signaling molecule that plays a crucial role in various physiological processes, including inflammation and tumor growth.
Biochemische Und Physiologische Effekte
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione can inhibit the growth of various cancer cell lines. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione is its relatively simple synthesis method, making it accessible to researchers. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has shown promising results in various scientific research applications, including drug discovery and development. However, there are also limitations to using 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in lab experiments. One limitation is that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has a short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, more research is needed to fully understand the safety and efficacy of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in humans.
Zukünftige Richtungen
There are several future directions for research on 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione. One area of research is to further investigate the anti-tumor properties of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione and its potential as a cancer treatment. Additionally, more research is needed to understand the safety and efficacy of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in humans. Another area of research is to explore the potential of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a tool for studying purinergic signaling in various physiological processes. Finally, researchers may explore the potential of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a lead compound for the development of new drugs with anti-inflammatory and anti-tumor properties.
In conclusion, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione is a promising compound that has potential applications in various scientific research fields. Its relatively simple synthesis method and promising results in various scientific research applications make it an attractive option for researchers. However, more research is needed to fully understand its safety and efficacy in humans and to explore its potential as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione involves the reaction of 8-bromo-1,3-dimethylxanthine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction leads to the formation of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a white crystalline solid. This synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.
Eigenschaften
CAS-Nummer |
133512-95-5 |
|---|---|
Produktname |
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione |
Molekularformel |
C9H9BrN4O3 |
Molekulargewicht |
301.1 g/mol |
IUPAC-Name |
7-acetyl-8-bromo-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H9BrN4O3/c1-4(15)14-5-6(11-8(14)10)12(2)9(17)13(3)7(5)16/h1-3H3 |
InChI-Schlüssel |
OSEIFKDZRQAUGR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Kanonische SMILES |
CC(=O)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Synonyme |
1H-Purine-2,6-dione, 7-acetyl-8-bromo-3,7-dihydro-1,3-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
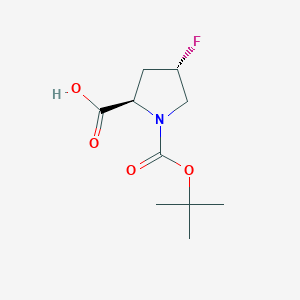
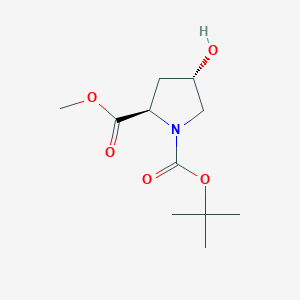
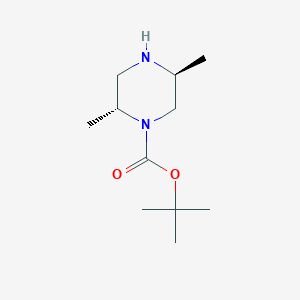
![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)
